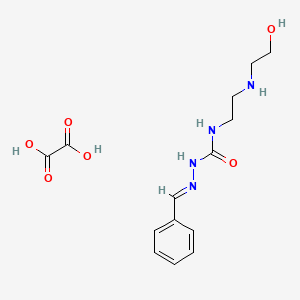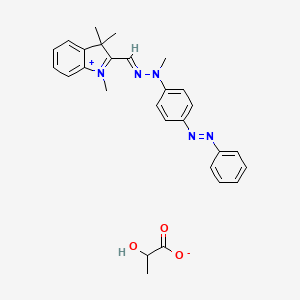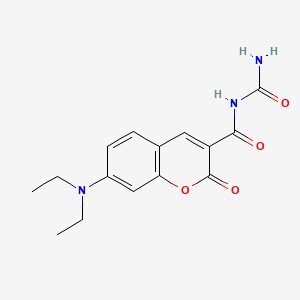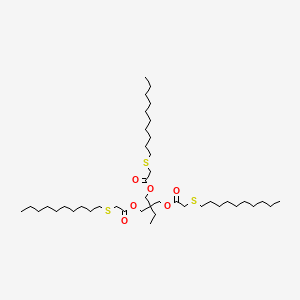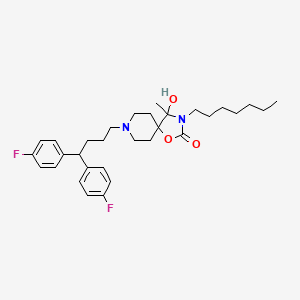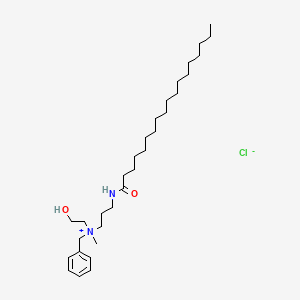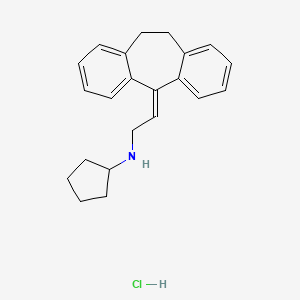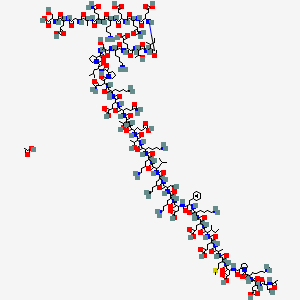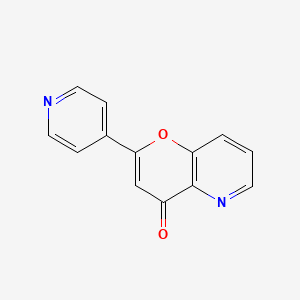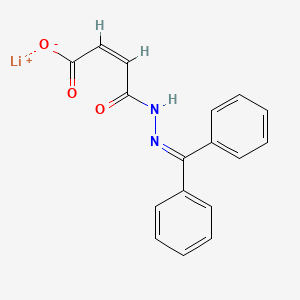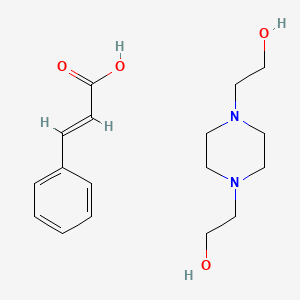
Einecs 300-581-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-581-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 300-581-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 300-581-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Einecs 300-581-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. Industrially, it is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of Einecs 300-581-3 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, altering their activity and influencing cellular processes. This mechanism is crucial for understanding its potential therapeutic applications and effects on biological systems.
Eigenschaften
CAS-Nummer |
93942-30-4 |
|---|---|
Molekularformel |
C17H26N2O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C8H18N2O2/c10-9(11)7-6-8-4-2-1-3-5-8;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H,(H,10,11);11-12H,1-8H2/b7-6+; |
InChI-Schlüssel |
DLHIXDDEHOSZTF-UHDJGPCESA-N |
Isomerische SMILES |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
